Cas no 1397003-81-4 (2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid)
2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid
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- Inchi: 1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)8-4-3-7(15(19)20)5-9(8)13/h3-6,10H,1-2H3,(H,14,16)(H,17,18)/t10-/m0/s1
- InChI Key: CMLLWDDIURSVEJ-JTQLQIEISA-N
- SMILES: C(O)(=O)[C@H](C(C)C)NC(=O)C1=CC=C([N+]([O-])=O)C=C1Cl
2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C610963-50mg |
2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C610963-100mg |
2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C610963-500mg |
2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 500mg |
$ 320.00 | 2022-06-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00985969-1g |
2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 95% | 1g |
¥1456.0 | 2023-04-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00985969-5g |
2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 95% | 5g |
¥4235.0 | 2023-04-02 | |
| Chemenu | CM477007-250mg |
2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 95%+ | 250mg |
$140 | 2023-03-27 | |
| Chemenu | CM477007-500mg |
2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 95%+ | 500mg |
$232 | 2023-03-27 | |
| Chemenu | CM477007-1g |
2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 95%+ | 1g |
$340 | 2023-03-27 | |
| 1PlusChem | 1P019JIM-50mg |
2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 95% | 50mg |
$105.00 | 2025-03-03 | |
| 1PlusChem | 1P019JIM-100mg |
2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
1397003-81-4 | 95% | 100mg |
$134.00 | 2025-03-03 |
2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid
Recent Advances in the Study of 2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid (CAS: 1397003-81-4)
The compound 2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid (CAS: 1397003-81-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of multiple studies aimed at elucidating its potential applications in drug discovery and development. Recent literature highlights its role as a key intermediate in the synthesis of bioactive compounds and its potential as a modulator of specific biological pathways.
One of the most notable studies published in the past year investigated the compound's inhibitory effects on certain enzymes involved in inflammatory responses. Researchers employed a combination of in vitro assays and computational modeling to demonstrate that 2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid exhibits selective binding to target proteins, thereby reducing pro-inflammatory cytokine production. These findings suggest its potential utility in the development of novel anti-inflammatory agents.
Another significant study focused on the compound's pharmacokinetic properties. Using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, researchers characterized its metabolic stability and bioavailability. The results indicated that the compound possesses favorable pharmacokinetic profiles, making it a promising candidate for further optimization and preclinical evaluation.
In addition to its therapeutic potential, recent research has explored the synthetic pathways for 2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid. A study published in a leading organic chemistry journal detailed an efficient, scalable synthesis route that improves yield and reduces byproduct formation. This advancement is particularly relevant for industrial-scale production, addressing previous challenges associated with the compound's synthesis.
Furthermore, computational studies have provided insights into the molecular interactions of 2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid with its biological targets. Molecular docking simulations revealed specific binding motifs and hydrogen-bonding interactions that contribute to its activity. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity.
Despite these promising developments, challenges remain in fully understanding the compound's mechanism of action and its potential off-target effects. Ongoing research aims to address these gaps through comprehensive in vivo studies and structure-activity relationship (SAR) analyses. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid (CAS: 1397003-81-4) represents a versatile and promising molecule in chemical biology and drug discovery. Recent studies have shed light on its therapeutic potential, synthetic accessibility, and molecular interactions, paving the way for future investigations. As research progresses, this compound may emerge as a cornerstone in the development of new pharmacological agents targeting inflammation and other disease pathways.
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